Antimalarial agent 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

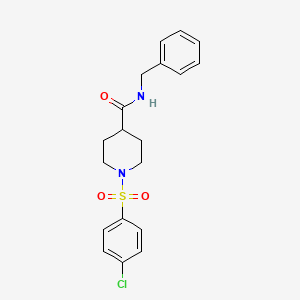

Structure

3D Structure

Properties

Molecular Formula |

C19H21ClN2O3S |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |

InChI Key |

GIJGHINOALWYCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Profile of Antimalarial Agent 17: A Photosystem II Inhibitor with Dual-Functionality

An In-depth Technical Guide on a Novel Antimalarial and Herbicidal Scaffold

Introduction

The evolutionary link between the malarial parasite Plasmodium falciparum and terrestrial plants, underscored by the presence of the essential chloroplast-like apicoplast in the parasite, has opened a novel avenue for drug discovery. This shared ancestry suggests that compounds targeting plant-specific biological processes may also exhibit antimalarial activity. Conversely, antimalarial compounds could possess herbicidal properties. This principle led to the discovery of "antimalarial agent 17," also identified as compound 7 in the foundational study, a molecule exhibiting potent herbicidal activity through the inhibition of photosystem II (PSII), a key complex in photosynthesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data associated with this dual-functional agent.

Discovery and Origin

This compound was identified through a screening of a compound library from the Medicines for Malaria Venture (MMV). The screening was designed to identify antimalarial compounds with previously uncharacterized herbicidal activity, leveraging the model plant Arabidopsis thaliana. The study, "Exploiting the Evolutionary Relationship between Malarial Parasites and Plants To Develop New Herbicides," established that many antimalarial drugs demonstrate herbicidal effects.[1]

The core concept behind this research is the shared evolutionary history of the apicoplast in Plasmodium and the chloroplasts in plants. This organelle is vital for the parasite's survival and is involved in processes that are homologous to those in plants, making it a viable target for compounds originally designed for herbicidal action. By inverting this paradigm, the researchers successfully identified antimalarial compounds, including agent 17, as potent herbicides.[1]

Mechanism of Action: Photosystem II Inhibition

Physiological profiling has identified this compound as a photosystem II (PSII) inhibitor.[1] PSII is a critical protein complex in the thylakoid membranes of chloroplasts and the apicoplasts of Plasmodium. It initiates the light-dependent reactions of photosynthesis by using light energy to split water molecules, releasing electrons and protons.

The inhibitory action of agent 17 on PSII disrupts the photosynthetic electron transport chain. By binding to components of the PSII complex, likely the D1 protein, it blocks the flow of electrons. This inhibition leads to a cascade of detrimental effects, including the cessation of ATP and NADPH production, which are essential for the parasite's metabolic processes within the apicoplast. The disruption of electron flow also generates reactive oxygen species (ROS), which cause significant oxidative damage to cellular components, ultimately leading to cell death.[2][3]

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the proposed signaling pathway for the action of this compound on Photosystem II.

References

"Antimalarial agent 17" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 17, identified as 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea , is a chemical entity with demonstrated dual activity as both an antimalarial and a herbicidal agent. Its mechanism of action is rooted in the inhibition of Photosystem II (PSII), a vital protein complex involved in photosynthesis. This shared evolutionary feature between the chloroplasts in plants and the apicoplast in the malaria parasite, Plasmodium falciparum, makes PSII an attractive target for dual-purpose inhibitors. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, also referred to as compound 7 in seminal research, possesses a relatively simple yet effective chemical scaffold.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea |

| CAS Number | 508187-76-6 |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of Photosystem II. In plants, this disruption of the photosynthetic electron transport chain leads to the production of reactive oxygen species and ultimately, cell death. The Plasmodium falciparum parasite harbors a non-photosynthetic plastid organelle, the apicoplast, which is essential for its survival and contains a plant-like PSII. By targeting this complex, this compound effectively inhibits parasite growth.

Table 2: Biological Activity of this compound

| Activity | Organism/Assay | IC₅₀ / EC₅₀ |

| Antimalarial | Plasmodium falciparum (3D7 strain) | ~1.5 µM |

| Herbicidal | Arabidopsis thaliana | ~0.5 µM |

Signaling Pathway

The inhibitory action of this compound on Photosystem II disrupts the electron flow within the thylakoid membrane of the apicoplast, leading to a cascade of events that result in parasite death.

Caption: Inhibition of Photosystem II by this compound.

Experimental Protocols

Synthesis of 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea

This protocol describes a general method for the synthesis of diaryl ureas.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridyl isocyanate (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

-

Work-up: Upon completion, the reaction mixture is quenched with water.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition)

This protocol outlines a standard method for assessing the in vitro efficacy of compounds against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup: Serially dilute the test compound (this compound) in complete culture medium in a 96-well plate.

-

Infection: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1%.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Growth Quantification: After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay. Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Herbicidal Activity Assay (Arabidopsis thaliana Growth Inhibition)

This protocol describes a method for evaluating the herbicidal effects of a compound on the model plant Arabidopsis thaliana.

Methodology:

-

Plant Growth: Sow surface-sterilized Arabidopsis thaliana (e.g., Col-0 ecotype) seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.

-

Compound Application: Incorporate the test compound (this compound) into the MS agar at various concentrations before pouring the plates.

-

Incubation: Stratify the seeds at 4°C for 2 days in the dark, and then transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Phenotypic Analysis: After 7-10 days, assess the herbicidal effect by observing the phenotype of the seedlings, focusing on cotyledon bleaching and growth inhibition.

-

Quantitative Analysis: For a quantitative measure, the fresh weight of the seedlings can be determined. Calculate the 50% effective concentration (EC₅₀) by plotting the fresh weight against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea, represents a promising scaffold for the development of novel therapeutics targeting the apicoplast of Plasmodium falciparum. Its dual functionality as a herbicide underscores the validity of targeting evolutionarily conserved pathways between plants and the malaria parasite. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related compounds as potential next-generation antimalarial drugs. Further optimization of this scaffold could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Technical Guide: Mechanism of Action of Antimalarial Agent 17 (Dihydroartemisinin-Dapsone Hybrid) in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the proposed mechanism of action for "Antimalarial agent 17," a novel hybrid compound combining dihydroartemisinin (DHA) and dapsone. The rationale behind this molecular hybridization is to leverage the distinct and synergistic functionalities of two established antimalarial pharmacophores. Dihydroartemisinin, a potent and fast-acting artemisinin derivative, is thought to be activated by heme within the parasite, leading to a cascade of oxidative stress and alkylation of essential parasite proteins. Dapsone, a sulfone antibiotic, acts as a competitive inhibitor in the parasite's folate biosynthesis pathway. This dual-action approach aims to enhance efficacy, overcome potential resistance mechanisms, and provide a multi-pronged attack on Plasmodium falciparum. This document details the individual mechanisms of the parent molecules, the proposed combined mechanism of the hybrid, quantitative data on antimalarial activity, and the experimental protocols used for such evaluations.

Introduction to Hybrid Antimalarial Agents

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts.[1] The concept of molecular hybridization, which involves covalently linking two or more pharmacophores with different mechanisms of action into a single molecule, has emerged as a promising strategy to combat this challenge.[2][3] This approach, also known as covalent bitherapy, aims to create hybrid drugs that can improve efficacy, circumvent resistance, and potentially simplify treatment regimens compared to co-formulated combination therapies.[4] The "this compound" discussed herein is a conceptual dihydroartemisinin-dapsone hybrid, designed to unite the rapid parasiticidal activity of an artemisinin derivative with a folate pathway inhibitor.

Component Mechanisms of Action

Dihydroartemisinin (DHA)

Dihydroartemisinin is the active metabolite of all clinically used artemisinin derivatives and is known for its potent, fast-acting parasiticidal effects against the asexual blood stages of P. falciparum.[5]

-

Activation: The key structural feature of DHA is the endoperoxide bridge, which is essential for its antimalarial activity.[5] It is widely accepted that this bridge is activated by intraparasitic heme or ferrous iron (Fe²⁺), which becomes abundant during the parasite's digestion of host cell hemoglobin in the food vacuole.[6][7]

-

Generation of Reactive Oxygen Species (ROS): The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species.[8] This leads to a state of severe oxidative stress within the parasite.

-

Target Alkylation: The resulting radicals can covalently modify and damage a multitude of parasite biomolecules. Proteomic studies have shown that DHA alkylates a wide range of proteins, including those involved in crucial metabolic pathways like glycolysis, protein ubiquitination, and the proteasome.[8]

-

Disruption of Homeostasis: Recent studies have indicated that DHA disrupts homeostasis of essential elements within the parasite. For instance, it has been shown to interfere with zinc homeostasis, leading to abnormal zinc depletion and inducing a pyknotic (cell death) state in the parasite.[6][9] Furthermore, it can lead to an imbalance in glutathione levels, a key antioxidant for the parasite.[6]

Dapsone

Dapsone is a synthetic sulfone that has been used in combination with other drugs for malaria treatment and prophylaxis.[10][11] Its mechanism is well-characterized and targets a metabolic pathway essential for parasite survival.

-

Folate Synthesis Inhibition: Plasmodium parasites cannot salvage folate from their host and must synthesize it de novo. Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[12][13]

-

Competitive Antagonism: Dapsone competes with the natural substrate, para-aminobenzoic acid (PABA), for the active site of DHPS.[13] By blocking this enzyme, dapsone prevents the synthesis of dihydrofolic acid, a critical precursor for tetrahydrofolic acid.

-

Nucleic Acid Synthesis Blockade: Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting its production, dapsone effectively halts nucleic acid synthesis, thereby preventing parasite replication and proliferation.[14]

Proposed Mechanism of Action for the Dihydroartemisinin-Dapsone Hybrid

The proposed mechanism for "this compound" is a dual attack on the parasite, combining the distinct actions of its constituent parts.

-

Rapid Parasite Killing: Upon entering the infected red blood cell, the DHA moiety is expected to be rapidly activated by the high concentrations of heme, initiating a swift, non-specific oxidative attack that damages multiple parasite targets and quickly reduces the parasite burden.[5]

-

Sustained Inhibition of Replication: The dapsone moiety will simultaneously target the folate biosynthesis pathway by inhibiting DHPS.[10] This action, while slower, provides a sustained antimetabolic effect that prevents the replication of any parasites that survive the initial oxidative burst.

-

Synergistic Potential: The combination of a fast-acting, multi-target agent (DHA) with a specific, slow-acting metabolic inhibitor (dapsone) is designed to be synergistic. The rapid killing action of DHA reduces the parasite population that could potentially develop resistance to dapsone, while the inhibition of DNA synthesis by dapsone prevents the parasite from repairing DHA-induced damage.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of the Hybrid Agent

Caption: Proposed dual mechanism of action for the DHA-Dapsone hybrid agent in P. falciparum.

Experimental Workflow for In Vitro Evaluation

Caption: Standard workflow for determining the in vitro antimalarial activity (IC₅₀) of a compound.

Quantitative Data

The following tables summarize the typical in vitro antimalarial activities for the parent compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum. Data for a hypothetical hybrid "Agent 17" would be expected to be in a similar low nanomolar range.

Table 1: In Vitro 50% Inhibitory Concentration (IC₅₀) Data

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Dihydroartemisinin (DHA) | 3D7 (Sensitive) | 1.5 - 5.0 | [8][15] |

| Dihydroartemisinin (DHA) | W2 (Resistant) | 1.5 - 11.0 | [15] |

| Dapsone | Various | >1000 (as single agent) | [10] |

| Chloroquine | 3D7 (Sensitive) | ~13.0 | [2] |

| Hypothetical Agent 17 | 3D7 / W2 | < 10.0 | Expected |

Note: Dapsone shows weak activity as a single agent but is effective in combination. The activity of a hybrid would depend on the efficiency of the linker and intracellular release of the active moieties.

Key Experimental Protocols

In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a standard method for assessing the inhibition of parasite growth by measuring the uptake of a crucial nucleic acid precursor.[16]

-

Parasite Culture: Asynchronous or synchronized (ring-stage) P. falciparum cultures are maintained in human red blood cells (RBCs) at a defined hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%) in RPMI-1640 medium supplemented with human serum.

-

Drug Preparation: The test compound ("Agent 17") is dissolved in DMSO and serially diluted to achieve a range of final concentrations.

-

Assay Plate Setup: In a 96-well microtiter plate, 50 µL of each drug dilution is added. 200 µL of the parasite culture is then added to each well. Control wells contain parasites with drug-free medium.

-

Incubation: The plate is incubated for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: After 24 hours, 25 µL of [³H]-hypoxanthine (0.5 µCi) is added to each well.

-

Second Incubation: The plate is incubated for an additional 24 hours under the same conditions.

-

Harvesting: The assay is terminated by harvesting the cells onto a glass-fiber filter using a cell harvester. The filter is washed to remove unincorporated radiolabel.

-

Measurement: The filter is dried, and a scintillation cocktail is added. The incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC₅₀ value is determined by non-linear regression analysis.

In Vivo 4-Day Suppressive Test (Peters' Test)

This protocol is a standard primary in vivo screening method to evaluate the efficacy of an antimalarial compound in a rodent model.[3][16]

-

Animal Model: Swiss albino mice are used for this assay.

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on Day 0.

-

Drug Preparation: The test compound is prepared as a solution or suspension, often in a vehicle like 7% Tween 80 / 3% ethanol.

-

Treatment: The compound is administered to groups of mice (typically 5 per group) at various doses (e.g., 3, 10, 30, 100 mg/kg) once daily for four consecutive days (Day 0 to Day 3), usually via oral or subcutaneous routes. A control group receives only the vehicle.

-

Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

-

Parasitemia Calculation: The percentage of parasitized red blood cells is determined by microscopic examination.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can then be determined.

Conclusion

The conceptual "this compound," a dihydroartemisinin-dapsone hybrid, represents a rational drug design strategy to combat P. falciparum malaria. By combining a fast-acting, promiscuous oxidant with a specific metabolic pathway inhibitor, this agent is proposed to have a potent, dual mechanism of action. This approach holds the potential for increased efficacy and a higher barrier to the development of resistance. Further synthesis and empirical testing using the standardized protocols outlined in this guide are necessary to validate its therapeutic potential.

References

- 1. Synthesis, Characterization and Biological Evaluation of Benzimidazole - Dihydroartemisinin Hybrids as Potential Dual Acting Antimalarial Agents | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo antiplasmodial activity of a synthetic dihydroartemisinin-eosin B hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimalarial and antioxidant activities of novel artesunate-ellagic acid hybrid compound in vitro and in vivo [frontiersin.org]

- 5. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Micromolar Dihydroartemisinin Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malariaworld.org [malariaworld.org]

- 10. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 14. Dapsone - Wikipedia [en.wikipedia.org]

- 15. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmv.org [mmv.org]

Initial Toxicity Screening of Antimalarial Agent 17: A Technical Guide

Version: 1.0

Abstract: This document provides a comprehensive technical overview of the initial in vitro and in vivo toxicity screening protocols for a novel drug candidate, designated Antimalarial Agent 17. The primary objective of this early-stage safety assessment is to identify potential cytotoxic and acute toxic liabilities to guide further preclinical development. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key assays, structured data presentation, and visual workflows to ensure clarity and reproducibility.

Introduction

The discovery of new antimalarial agents is critical to combat the global health crisis posed by drug-resistant Plasmodium species. Early and robust toxicity screening is a fundamental component of the drug development pipeline, ensuring that only candidates with an acceptable safety profile advance to more extensive preclinical and clinical evaluation.[1][2] This guide outlines the initial safety assessment of this compound, a promising new chemical entity. The screening cascade includes in vitro evaluation of cytotoxicity against a mammalian cell line, assessment of hemolytic potential, and an in vivo acute oral toxicity study in a rodent model.

In Vitro Toxicity Assessment

In vitro assays offer a rapid and cost-effective method for preliminary toxicity screening, reducing the reliance on animal models in the early stages of drug discovery.[3][4] For this compound, two primary assays were conducted: a cytotoxicity assay to determine the effect on mammalian cell viability and a hemolysis assay to assess the compound's potential to lyse red blood cells.

General Cytotoxicity: MTT Assay

The MTT assay was employed to measure the cytotoxic effect of this compound on a standard mammalian cell line (HEK293, Human Embryonic Kidney cells). This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[5][6] The concentration of the formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

| Table 1: In Vitro Cytotoxicity of this compound against HEK293 Cells | |

| Compound | CC50 (µM) ± SD |

| This compound | 45.2 ± 3.8 |

| Chloroquine (Control) | 78.5 ± 5.1 |

| Doxorubicin (Positive Control) | 0.9 ± 0.2 |

Data are representative. SD = Standard Deviation.

-

Cell Seeding: HEK293 cells are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS). The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5%.

-

Cell Treatment: The culture medium is removed from the wells, and 100 µL of the medium containing the various concentrations of this compound is added. Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: The plate is incubated for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 4 hours.[5]

-

Formazan Solubilization: After the incubation, the medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression.

Hemolytic Potential

Drug-induced hemolysis is a critical safety concern, particularly for antimalarials that target parasites within red blood cells.[7][8] This assay evaluates the ability of this compound to damage red blood cell membranes, leading to the release of hemoglobin.[7][9]

The results are presented as the HC50 value, the concentration of the compound that causes 50% hemolysis.

| Table 2: Hemolytic Activity of this compound | |

| Compound | HC50 (µM) ± SD |

| This compound | > 200 |

| Chloroquine (Control) | > 200 |

| Triton X-100 (Positive Control) | 0.02% (v/v) |

Data are representative.

-

Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

Erythrocyte Preparation: The whole blood is centrifuged to pellet the red blood cells (RBCs). The plasma and buffy coat are discarded. The RBCs are washed three times with cold PBS (pH 7.4) and resuspended to create a 2% (v/v) erythrocyte suspension.[10]

-

Compound Treatment: In a 96-well plate, 100 µL of this compound, serially diluted in PBS, is added to the wells.

-

Incubation: 100 µL of the 2% RBC suspension is added to each well.[9] The plate is incubated for 1 hour at 37°C with gentle shaking.[9]

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution causing 100% lysis, such as 1% Triton X-100) are included.[7]

-

Centrifugation: The plate is centrifuged at 1000 x g for 10 minutes to pellet intact RBCs.[9]

-

Data Acquisition: 100 µL of the supernatant from each well is transferred to a new flat-bottom 96-well plate. The absorbance of the released hemoglobin is measured at 540 nm.[7][8]

-

Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is determined from the dose-response curve.

In Vivo Acute Oral Toxicity Assessment

Following in vitro screening, an in vivo study is necessary to understand the systemic effects of a compound in a whole organism.[11] An acute oral toxicity study was conducted for this compound according to the OECD Guideline 423 (Acute Toxic Class Method).[12][13] This method uses a stepwise procedure with a small number of animals to classify the compound's toxicity and estimate a median lethal dose (LD50).[14][15]

Quantitative Data: Acute Oral Toxicity

| Table 3: Acute Oral Toxicity of this compound (OECD 423) | ||

| Species/Strain | Starting Dose (mg/kg) | Outcome |

| Rat (Wistar) | 300 | 0/3 mortality. No significant clinical signs. |

| 2000 | 1/3 mortality within 48 hours. Clinical signs included lethargy and piloerection in all animals, resolving by day 4 in survivors. | |

| Estimated LD50 Classification | GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) |

Data are representative. GHS = Globally Harmonized System of Classification and Labelling of Chemicals.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Young, healthy adult Wistar rats (8-12 weeks old) of a single sex (typically female) are used. Animals are acclimatized for at least 5 days before the study.

-

Housing and Diet: Animals are housed in standard conditions with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum, except for a brief fasting period (3-4 hours) before dosing.

-

Dosing Procedure (Stepwise):

-

Step 1: A group of 3 fasted rats is administered a starting dose of 300 mg/kg of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The substance is administered as a single dose by oral gavage.

-

Observation: The animals are closely observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[15] Body weight is recorded prior to dosing and at least weekly thereafter.

-

Step 2: Based on the outcome of Step 1 (0/3 mortality), a higher dose of 2000 mg/kg is administered to a new group of 3 rats.

-

-

Endpoint: The study is concluded after the 14-day observation period. All surviving animals are humanely euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

-

Data Analysis: The LD50 is not calculated as a precise value but is assigned to a GHS toxicity category based on the observed mortality at the fixed dose levels.

Visualizations of Experimental Workflows

In Vitro Toxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity (MTT) and hemolysis assays.

In Vivo Acute Oral Toxicity Workflow (OECD 423)

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. hoeford.com [hoeford.com]

- 3. researchgate.net [researchgate.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. scielo.br [scielo.br]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. evotec.com [evotec.com]

- 9. haemoscan.com [haemoscan.com]

- 10. Hemolysis Assay [protocols.io]

- 11. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. researchgate.net [researchgate.net]

- 15. bemsreports.org [bemsreports.org]

The Potential of Antimalarial Agent 17 as a Lead Compound: A Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "Antimalarial Agent 17" is scarce. This guide presents the limited data available and provides a comprehensive framework for the evaluation of a novel antimalarial lead compound, incorporating detailed experimental protocols and data presentation formats as requested.

Introduction to this compound

Initial findings identify "this compound" as a compound with a dual role, acting as both an antimalarial agent and a herbicide.[1][2][3] Its mechanism of action is reported as an inhibitor of photosystem II.[1][2] This mode of action is unconventional for an antimalarial drug, as photosystem II is characteristic of plants and cyanobacteria, not the Plasmodium parasite that causes malaria. This suggests a potential off-target effect or a novel mechanism of action within the parasite that mimics this inhibition. Further research is imperative to elucidate its specific antimalarial activity and molecular targets within the parasite.

Quantitative Data Summary

Due to the limited public data, a comprehensive quantitative summary for this compound cannot be provided. However, the following tables represent the standard format for summarizing the in vitro and in vivo efficacy of a potential antimalarial lead compound.

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum

| Parasite Strain | IC50 (nM) | Cytotoxicity (CC50, Human Cell Line) (µM) | Selectivity Index (SI = CC50/IC50) |

| Drug-Sensitive | |||

| 3D7 | Data not available | Data not available | Data not available |

| NF54 | Data not available | Data not available | Data not available |

| Drug-Resistant | |||

| Dd2 (Chloroquine-resistant) | Data not available | Data not available | Data not available |

| K1 (Multidrug-resistant) | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model

| Mouse Model | Parasite Strain | Route of Administration | Dose (mg/kg/day) | Parasite Reduction Ratio (PRR) | Mean Survival Time (Days) |

| BALB/c | P. berghei ANKA | Oral | Data not available | Data not available | Data not available |

| Swiss Albino | P. yoelii | Intraperitoneal | Data not available | Data not available | Data not available |

Key Experimental Protocols

The following are detailed methodologies for essential experiments in the evaluation of a novel antimalarial compound.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes

-

RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II

-

Test compound (this compound) dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the supplemented RPMI-1640 medium.

-

Add 180 µL of the parasite suspension to each well of a 96-well plate.

-

Add 20 µL of the compound dilutions to the respective wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plate for 72 hours at 37°C in the specified gas mixture.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This protocol evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Materials:

-

Plasmodium berghei ANKA strain

-

Swiss albino mice (female, 6-8 weeks old)

-

Test compound (this compound)

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect a donor mouse with P. berghei.

-

On day 0, collect blood from the donor mouse and dilute it to contain 1 x 10^7 parasitized erythrocytes per 0.2 mL.

-

Inject 0.2 mL of the infected blood intraperitoneally into experimental groups of mice.

-

Two hours post-infection, administer the first dose of the test compound to the treatment groups via the desired route (e.g., oral gavage). A control group receives only the vehicle.

-

Administer subsequent doses daily for the next three days (day 1, 2, and 3).

-

On day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.

-

Calculate the average percentage of parasite suppression compared to the vehicle-treated control group.

-

Monitor the survival of the mice daily.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for an Antimalarial Agent

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antimalarial compound, leading to parasite death.

Caption: Hypothetical inhibition of a parasite-specific kinase by this compound.

Experimental Workflow for Antimalarial Drug Discovery

This diagram outlines the typical workflow for screening and evaluating potential antimalarial compounds.

Caption: Standard workflow for the discovery and development of new antimalarial drugs.

Conclusion

While "this compound" presents an intriguing profile with its dual activity, the lack of substantial data makes a definitive assessment of its potential as a lead compound challenging. The unconventional mechanism as a photosystem II inhibitor warrants further investigation to determine its specific target and mode of action within the Plasmodium parasite. The provided experimental framework offers a clear path for the comprehensive evaluation of this and other novel antimalarial candidates. Further research, including detailed in vitro and in vivo studies as outlined, is essential to validate its efficacy, safety, and potential for development into a clinically useful antimalarial drug.

References

The Enigmatic Profile of Antimalarial Agent 17: A Herbicide's Potential Impact on Parasite Metabolism

A deep dive into the scientific literature reveals a significant gap in our understanding of "Antimalarial Agent 17" and its specific effects on the metabolism of Plasmodium parasites, the causative agents of malaria. While the compound is identified as a photosystem II inhibitor with established herbicidal activity, its direct molecular interactions and quantitative impact on parasite metabolic pathways remain largely uncharacterized in publicly available research.

The antimalarial potential of herbicides like Agent 17 stems from the evolutionary history of the malaria parasite. Plasmodium species harbor a non-photosynthetic plastid-like organelle known as the apicoplast, which is essential for their survival. This organelle is believed to have originated from a secondary endosymbiotic event involving a red alga and shares metabolic pathways with plant chloroplasts. Consequently, compounds that are effective herbicides by targeting these pathways in plants are being investigated as potential antimalarial drugs.

Presumed Mechanism of Action: Targeting Photosystem II-like Pathways

This compound is classified as a photosystem II inhibitor.[1][2] In plants, photosystem II is a critical protein complex in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. Herbicides that inhibit this system typically block the electron transport chain, leading to a buildup of reactive oxygen species and subsequent cellular damage.

While the apicoplast is non-photosynthetic, it is involved in crucial metabolic processes, including fatty acid synthesis, isoprenoid precursor production, and heme synthesis. It is plausible that "this compound" exerts its parasiticidal effect by disrupting a homologous or analogous pathway within the apicoplast that retains structural similarities to the photosystem II complex. However, without specific experimental data, this remains a well-founded hypothesis rather than a confirmed mechanism of action.

The Void of Quantitative Data and Experimental Protocols

A comprehensive search of scientific databases for studies specifically investigating "this compound" and its effects on Plasmodium metabolism did not yield any publications containing the quantitative data or detailed experimental protocols required for an in-depth technical guide. Key missing information includes:

-

IC50/EC50 Values: No specific inhibitory concentrations of Agent 17 against various Plasmodium strains have been published.

-

Metabolomic Studies: There is a lack of research detailing global or targeted metabolomic changes in parasites treated with this specific agent.

-

Enzymatic Assays: No studies have been found that identify and characterize the specific molecular target of Agent 17 within the parasite.

-

In Vivo Efficacy: Data from animal models of malaria infection treated with this compound are not available in the literature.

Visualizing the Hypothetical Workflow and Pathways

Given the absence of concrete data for "this compound," we can conceptualize the general experimental workflow that would be necessary to elucidate its mechanism of action and its effects on parasite metabolism.

Caption: A conceptual workflow for investigating the antimalarial properties of a novel compound.

Based on its classification as a photosystem II inhibitor, we can also diagram a hypothetical signaling pathway illustrating its presumed, though unconfirmed, effect on the parasite's apicoplast.

Caption: A hypothetical pathway of this compound's action in the parasite apicoplast.

Conclusion: A Call for Further Research

While the concept of repurposing herbicides as antimalarials is a promising avenue for drug discovery, the specific case of "this compound" highlights the critical need for detailed experimental investigation. Without dedicated research to determine its efficacy, molecular targets, and metabolic consequences in Plasmodium, its potential as a therapeutic agent remains speculative. The scientific community awaits foundational studies that will move "this compound" from a compound of interest to a well-characterized lead in the fight against malaria.

References

Methodological & Application

"Antimalarial agent 17" synthesis protocol for research use

For Research Use Only

Abstract

This document provides a detailed synthesis protocol for Antimalarial Agent 17, identified as 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine (CAS 508187-76-6). The synthesis is based on the robust and convergent Groebke-Blackburn-Bienaymé three-component reaction. This protocol is intended for researchers and scientists in the field of drug development and medicinal chemistry. While this compound has been noted for its antimalarial properties, it has also been identified as a photosystem II inhibitor with herbicidal activity.[1]

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 3-aminoimidazo[1,2-a]pyrazines is efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. This approach offers a rapid and modular synthesis of diverse libraries of such compounds.

This protocol outlines a plausible synthetic route to this compound based on the GBB reaction, detailing the preparation of a key starting material and the final condensation and modification steps.

Chemical Structure

| Compound Name | This compound |

| IUPAC Name | 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine |

| CAS Number | 508187-76-6 |

| Molecular Formula | C₁₈H₂₁ClN₄ |

| Molecular Weight | 328.84 g/mol |

| Structure |

|

Synthesis Pathway Overview

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of the key intermediate: 2-amino-3,5-dimethylpyrazine.

-

Groebke-Blackburn-Bienaymé reaction and subsequent modification: A three-component reaction to form the imidazo[1,2-a]pyrazine core, followed by the introduction of the diethylamino group.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-amino-3,5-dimethylpyrazine

The synthesis of the crucial starting material, 2-amino-3,5-dimethylpyrazine, can be approached from commercially available 2,5-dimethylpyrazine, which itself can be synthesized from L-threonine.

Step 1a: Synthesis of 2,5-Dimethylpyrazine from L-Threonine (Conceptual)

-

Principle: L-threonine can be converted to aminoacetone through the action of L-threonine-3-dehydrogenase, followed by spontaneous decarboxylation. Aminoacetone then undergoes a pH-dependent, non-enzymatic self-condensation to form 2,5-dimethylpyrazine.[1][2][3][4]

-

Note: This biosynthetic route is provided for context. For laboratory synthesis, commercial 2,5-dimethylpyrazine is recommended.

Step 1b: Amination of 2,5-Dimethylpyrazine

-

Reaction: 2,5-Dimethylpyrazine → 2-amino-3,5-dimethylpyrazine

-

Reagents and Materials:

-

2,5-Dimethylpyrazine

-

Sodamide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium chloride (NH₄Cl)

-

-

Procedure (Chichibabin amination):

-

Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.

-

Condense liquid ammonia into the flask at -78 °C.

-

Carefully add sodamide to the liquid ammonia with stirring.

-

Dissolve 2,5-dimethylpyrazine in anhydrous diethyl ether and add it dropwise to the sodamide suspension.

-

Stir the reaction mixture at the temperature of boiling ammonia for several hours.

-

Quench the reaction by the cautious addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the residue with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-3,5-dimethylpyrazine.

-

Part 2: Synthesis of this compound

Step 2a: Groebke-Blackburn-Bienaymé Reaction

This one-pot, three-component reaction forms the core of this compound. A plausible approach involves using tert-butyl isocyanide, followed by dealkylation and subsequent diethylation.

-

Reaction: 2-amino-3,5-dimethylpyrazine + 4-chlorobenzaldehyde + tert-butyl isocyanide → N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

-

Reagents and Materials:

-

2-amino-3,5-dimethylpyrazine

-

4-chlorobenzaldehyde

-

tert-butyl isocyanide

-

Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2-amino-3,5-dimethylpyrazine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in methanol, add the catalyst (Sc(OTf)₃, 10 mol% or p-TsOH, 10 mol%).

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine.

-

Step 2b: Deprotection of the tert-butyl group (Conceptual)

-

Reaction: N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine → 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

-

Reagents and Materials:

-

N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the tert-butyl protected intermediate in DCM.

-

Add an excess of TFA and stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the primary amine.

-

Step 2c: Reductive Amination

-

Reaction: 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine + Acetaldehyde → 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

-

Reagents and Materials:

-

2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

-

Procedure:

-

Suspend the primary amine (1.0 eq) in DCE.

-

Add acetaldehyde (2.5 eq) and a catalytic amount of acetic acid.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield |

| 1b | 2,5-Dimethylpyrazine | NaNH₂, liq. NH₃ | 2-amino-3,5-dimethylpyrazine | Moderate |

| 2a | 2-amino-3,5-dimethylpyrazine, 4-chlorobenzaldehyde, tert-butyl isocyanide | Sc(OTf)₃ or p-TsOH | N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine | Good |

| 2b | N-tert-butyl intermediate | TFA | 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine | High |

| 2c | Primary amine intermediate, Acetaldehyde | STAB | This compound | Good to High |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodamide is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature; work in a well-ventilated fume hood.

-

Isocyanides are toxic and have a strong, unpleasant odor; handle them in a fume hood.

-

Trifluoroacetic acid is highly corrosive; handle with care.

-

Conduct all reactions in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): To assess purity.

This protocol provides a comprehensive guide for the synthesis of this compound for research purposes. The GBB reaction is a versatile method, and variations in catalysts, solvents, and reaction conditions may be explored for optimization.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of Antimalarial Agent 17

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimalarial Agent 17

This compound has been identified as a potent inhibitor of photosystem II, a key complex in the photosynthetic electron transport chain.[1][2] Its efficacy as an antimalarial is attributed to the evolutionary link between plants and the Plasmodium falciparum apicoplast, a non-photosynthetic plastid essential for parasite survival.[3][4] This organelle houses critical metabolic pathways, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which are vital for the parasite's lifecycle.[5][6][7] Inhibition of electron transport within the apicoplast by this compound is hypothesized to disrupt these essential functions, leading to parasite death.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against the erythrocytic stages of P. falciparum using standard, robust, and widely accepted methodologies.

Mechanism of Action: Targeting the Apicoplast

The presumed mechanism of action for this compound is the disruption of the electron transport chain within the parasite's apicoplast. This organelle, though non-photosynthetic in P. falciparum, retains essential metabolic functions derived from its algal ancestor. One of the most critical pathways is the MEP pathway, responsible for the synthesis of isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are crucial for protein prenylation, ubiquinone biosynthesis, and dolichol synthesis. By inhibiting a key component of the apicoplast's internal processes, this compound effectively shuts down these vital biosynthetic routes.

Caption: Hypothetical signaling pathway of this compound in P. falciparum.

SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures parasite proliferation by quantifying the amount of parasite DNA.[8][9][10][11] SYBR Green I is a fluorescent dye that intercalates with DNA, and its fluorescence is significantly enhanced upon binding. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA and, therefore, parasite growth.

Experimental Protocol

Caption: Experimental workflow for the SYBR Green I-based fluorescence assay.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

Procedure:

-

Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to a parasitemia of 0.5% and a hematocrit of 2% in complete medium.

-

Drug Dilution: Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.5%.

-

Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the appropriate drug dilution to the test wells. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5000 in lysis buffer. Add 100 µL of this working solution to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

Data Presentation

| Concentration of Agent 17 (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average Fluorescence (RFU) | % Inhibition |

| 0 (Control) | 0 | ||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

Calculation of % Inhibition: % Inhibition = 100 - [((Average RFU of test well - Average RFU of background) / (Average RFU of control well - Average RFU of background)) * 100]

The 50% inhibitory concentration (IC₅₀) can be determined by plotting the % inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for glycolysis in P. falciparum.[12] The activity of pLDH is proportional to the number of viable parasites.

Experimental Protocol

Caption: Experimental workflow for the parasite lactate dehydrogenase (pLDH) assay.

Materials:

-

P. falciparum culture and drug dilutions prepared as in the SYBR Green I assay.

-

Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Triton X-100

-

96-well transparent microplates

Procedure:

-

Assay Plate Setup and Incubation: Follow steps 1-4 of the SYBR Green I protocol.

-

Cell Lysis: After the 72-hour incubation, add 20 µL of 0.1% Triton X-100 to each well to lyse the cells.

-

Enzyme Reaction: Add 100 µL of Malstat reagent to each well, followed by 25 µL of NBT/PES solution.

-

Incubation: Incubate the plates in the dark at room temperature for 30-60 minutes.

-

Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.

Data Presentation

| Concentration of Agent 17 (µM) | Absorbance (OD₆₅₀) - Replicate 1 | Absorbance (OD₆₅₀) - Replicate 2 | Absorbance (OD₆₅₀) - Replicate 3 | Average Absorbance (OD₆₅₀) | % Inhibition |

| 0 (Control) | 0 | ||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

Calculation of % Inhibition: % Inhibition = 100 - [((Average OD of test well - Average OD of background) / (Average OD of control well - Average OD of background)) * 100]

The IC₅₀ is determined as described for the SYBR Green I assay.

Ring-Stage Survival Assay (RSA)

The RSA is a phenotypic assay that measures the susceptibility of early ring-stage parasites (0-3 hours post-invasion) to a short drug exposure.[13][14][15] This assay is particularly important for evaluating fast-acting compounds and for monitoring the emergence of resistance, such as that seen with artemisinin.[15]

Experimental Protocol

Materials:

-

Highly synchronized P. falciparum culture (0-3 hour old rings)

-

Complete parasite culture medium

-

This compound stock solution

-

700 nM Dihydroartemisinin (DHA) as a positive control for resistance studies

-

DMSO (vehicle control)

-

Giemsa stain and microscopy supplies or flow cytometer

Procedure:

-

Parasite Synchronization: Obtain a tightly synchronized culture of 0-3 hour old ring-stage parasites. This can be achieved through various methods, including sorbitol treatment and Percoll density gradient centrifugation.[13]

-

Drug Pulse: Expose the synchronized ring-stage parasites to a high concentration of this compound (e.g., 10x the estimated IC₅₀) for 6 hours. Include a DMSO control and a DHA control.

-

Drug Washout: After 6 hours, wash the parasites three times with drug-free complete medium to remove the compound.

-

Culture Continuation: Resuspend the washed parasites in fresh complete medium with uninfected RBCs and culture for an additional 66 hours.

-

Survival Assessment: After the 66-hour incubation, determine the percentage of viable parasites by microscopic counting of Giemsa-stained thin blood smears or by flow cytometry.[16]

Data Presentation

| Treatment | Initial Parasitemia (%) | Final Parasitemia (%) | % Survival |

| DMSO (Control) | 1 | 100 | |

| This compound | 1 | ||

| DHA (Control) | 1 |

Calculation of % Survival: % Survival = ((Final parasitemia of test well) / (Final parasitemia of DMSO control well)) * 100

Summary of In Vitro Efficacy Data for this compound

| Assay | P. falciparum Strain | IC₅₀ (µM) [95% CI] | RSA Survival (%) at [Concentration] |

| SYBR Green I | 3D7 (drug-sensitive) | ||

| SYBR Green I | Dd2 (multidrug-resistant) | ||

| pLDH | 3D7 (drug-sensitive) | ||

| pLDH | Dd2 (multidrug-resistant) | ||

| Ring-Stage Survival | K13 wild-type | ||

| Ring-Stage Survival | K13 mutant (e.g., C580Y) |

This structured approach to data presentation allows for a clear and concise comparison of the efficacy of this compound across different assays and parasite strains.

References

- 1. Exploiting the Evolutionary Relationship between Malarial Parasites and Plants To Develop New Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Herbicidal properties of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apicoplast Metabolism: Parasite's Achilles' Heel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. iddo.org [iddo.org]

- 15. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing "Antimalarial Agent 17"

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive set of protocols for the preclinical evaluation of "Antimalarial Agent 17," a novel compound with putative antimalarial activity. The described methodologies cover essential in vitro and in vivo assays to determine the compound's efficacy against Plasmodium falciparum, its cytotoxicity against mammalian cells, and its preliminary in vivo activity in a murine malaria model. Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the assessment of the compound's potential as a clinical candidate.

Data Presentation

Table 1: In Vitro Anti-plasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (nM) | IC₉₀ (nM) | Method | Reference Compound (e.g., Chloroquine) IC₅₀ (nM) |

| Drug-Sensitive (e.g., 3D7) | Data | Data | SYBR Green I Assay | Data |

| Chloroquine-Resistant (e.g., K1)[1] | Data | Data | SYBR Green I Assay | Data |

| Drug-Sensitive (e.g., 3D7) | Data | Data | pLDH Assay[2][3] | Data |

| Chloroquine-Resistant (e.g., K1) | Data | Data | pLDH Assay[2][3] | Data |

Table 2: In Vitro Cytotoxicity of this compound

| Mammalian Cell Line | CC₅₀ (µM)[4][5] | Method | Positive Control (e.g., Doxorubicin) CC₅₀ (µM) |

| Human Embryonic Kidney (HEK293) | Data | MTT Assay[4][6] | Data |

| Human Hepatocellular Carcinoma (HepG2)[5] | Data | MTT Assay[4][6] | Data |

| Human Foreskin Fibroblast (HFF) | Data | Neutral Red Uptake[4][5] | Data |

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = CC₅₀ / IC₅₀) |

| Drug-Sensitive (e.g., 3D7) | HEK293 | Data |

| Chloroquine-Resistant (e.g., K1) | HEK293 | Data |

| Drug-Sensitive (e.g., 3D7) | HepG2 | Data |

| Chloroquine-Resistant (e.g., K1) | HepG2 | Data |

Table 4: In Vivo Efficacy of this compound in the 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg/day)[1][7] | Mean Parasitemia on Day 4 (%) | % Parasite Growth Inhibition | Mean Survival Time (Days) |

| Vehicle Control | - | Data | 0 | Data |

| This compound | 10 | Data | Data | Data |

| This compound | 30 | Data | Data | Data |

| This compound | 100 | Data | Data | Data |

| Chloroquine (Reference Drug) | 5 | Data | Data | Data |

Experimental Protocols

In Vitro Anti-plasmodial Susceptibility Testing

Objective: To maintain continuous in vitro cultures of P. falciparum for drug susceptibility testing.

Materials:

-

P. falciparum strains (e.g., 3D7, K1)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 20 µg/mL gentamicin.[1]

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂[8]

-

Incubator at 37°C

Protocol:

-

Prepare CCM and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

Prepare a parasite culture with 2% hematocrit and a starting parasitemia of 0.5-1%.[10]

-

Place the culture in a sealed flask or petri dish and gas with the specified gas mixture.[8]

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

-

Maintain the culture by providing fresh erythrocytes and changing the medium every 24-48 hours to keep the parasitemia between 1-5%.[9]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound, serially diluted

-

Chloroquine (reference drug)

-

96-well black microtiter plates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

-

SYBR Green I dye (10,000x stock in DMSO), diluted to 2x in lysis buffer

Protocol:

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 1 µL of serially diluted this compound or chloroquine to the respective wells. Include drug-free control wells.

-

Incubate the plate for 72 hours at 37°C in a gassed chamber.

-

After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.[11]

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[11]

-

Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Objective: An alternative method to determine the IC₅₀ of this compound.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound, serially diluted

-

Chloroquine (reference drug)

-

96-well microtiter plates

-

Malstat Reagent

-

NBT/PES solution

Protocol:

-

Perform drug addition and incubation as described in the SYBR Green I assay (steps 1-3).

-

After 72 hours, freeze-thaw the plate to lyse the erythrocytes.[12]

-

In a separate 96-well plate, add 20 µL of the hemolyzed culture from each well.

-

Add 100 µL of Malstat reagent to each well and incubate for 30 minutes at room temperature.

-

Add 25 µL of NBT/PES solution and incubate in the dark for 1 hour.

-

Read the absorbance at 650 nm using a microplate reader.

-

Calculate IC₅₀ values as described for the SYBR Green I assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against mammalian cell lines.

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound, serially diluted

-

Doxorubicin (positive control)

-

96-well clear microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed 100 µL of cell suspension (5 x 10⁴ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or doxorubicin. Include vehicle-treated control wells.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[6]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Efficacy Testing: 4-Day Suppressive Test

Objective: To evaluate the in vivo antimalarial activity of this compound in a murine model.

Materials:

-

Female BALB/c mice (6-8 weeks old)[13]

-

Plasmodium berghei ANKA strain

-

This compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)[1]

-

Chloroquine (reference drug)

-

Giemsa stain

Protocol:

-

On Day 0, infect mice intravenously or intraperitoneally with 1 x 10⁵ P. berghei-infected red blood cells.[7]

-

Randomly divide the mice into groups (n=5 per group): vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and chloroquine (e.g., 5 mg/kg).

-

Starting 2-4 hours post-infection, treat the mice orally or subcutaneously with the respective compounds once daily for four consecutive days (Day 0 to Day 3).[1]

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Calculate the percentage of parasite growth inhibition for each group relative to the vehicle control group.

-

Monitor the mice daily for survival up to 30 days.

Mandatory Visualizations

Caption: Workflow for the preclinical evaluation of this compound.

Caption: SYBR Green I assay workflow for IC₅₀ determination.

Caption: Timeline for the in vivo 4-day suppressive test.

References

- 1. mmv.org [mmv.org]

- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. iddo.org [iddo.org]

- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Testing of Antimalarial Agent 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 17 has been identified as a compound with potential activity against Plasmodium species. These application notes provide a comprehensive overview of the recommended animal models and detailed protocols for the in vivo evaluation of its efficacy. The following sections outline standard experimental procedures, data presentation guidelines, and visual representations of workflows and potential mechanisms of action to guide researchers in the preclinical assessment of this compound. While "this compound" is also described as a photosystem II inhibitor with herbicidal activity, its evaluation as an antimalarial requires rigorous in vivo testing to determine its therapeutic potential.[1]

Recommended Animal Models

The selection of an appropriate animal model is a critical step in preclinical antimalarial drug discovery. Murine models are widely used due to their physiological similarities to humans, accessibility, and the availability of various strains.[2][3] For the in vivo assessment of this compound, the following models are recommended:

-

Plasmodium berghei Infected Mice: This is a standard and widely used model for initial in vivo screening of potential antimalarial compounds.[4][5] P. berghei infection in mice can lead to a lethal infection, making it suitable for evaluating the efficacy of a drug in preventing mortality and reducing parasite burden.[6] Different strains of P. berghei, such as ANKA and NK65, can be used to model different aspects of malaria, including cerebral malaria and systemic infections without cerebral complications.[7]

-

Plasmodium yoelii Infected Mice: This model is also commonly used and offers the advantage of different parasite strains that can cause either lethal or non-lethal infections, allowing for the study of both drug efficacy and the host immune response.[6][8]

-

Humanized Mouse Models: For later-stage preclinical development, humanized mice engrafted with human red blood cells can be infected with the human parasite Plasmodium falciparum.[2][9] These models provide a more direct assessment of a compound's efficacy against the primary human malaria parasite.[9]

Data Presentation: Summarized Quantitative Data